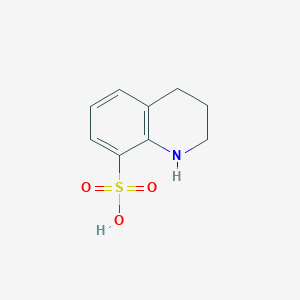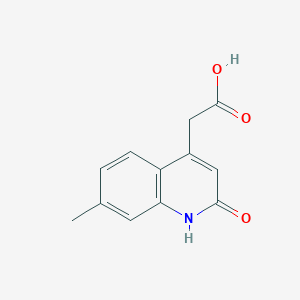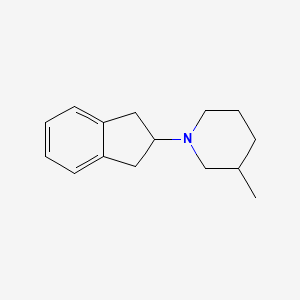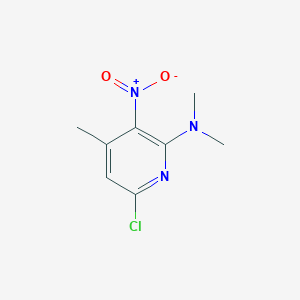![molecular formula C8H18Cl2N2 B11889461 1,6-Diazaspiro[4.5]decane dihydrochloride CAS No. 1334499-79-4](/img/structure/B11889461.png)
1,6-Diazaspiro[4.5]decane dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Diazaspiro[4.5]decane dihydrochloride is a heterocyclic compound with a unique spiro structure. It is commonly used in various fields of scientific research due to its distinctive chemical properties. The compound is characterized by its two nitrogen atoms and a spiro-connected decane ring, making it a valuable building block in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
1,6-Diazaspiro[4.5]decane dihydrochloride can be synthesized through a one-step reaction involving unactivated yne-en-ynes and substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino process, resulting in the highly regioselective coupling and formation of the spiro scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves scalable reactions that can be optimized for higher yields and purity. The use of palladium-catalyzed coupling reactions is common in industrial settings due to their efficiency and selectivity.
化学反応の分析
Types of Reactions
1,6-Diazaspiro[4.5]decane dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The nitrogen atoms in the spiro structure can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Common Reagents and Conditions
Palladium Acetate (Pd(OAc)2): Used as a catalyst in coupling reactions.
Triphenylphosphine (PPh3): Acts as a ligand in palladium-catalyzed reactions.
Aryl Halides: Serve as reactants in the formation of the spiro structure.
Major Products Formed
The major products formed from reactions involving this compound include various substituted spiro compounds, which can be further functionalized for use in different applications.
科学的研究の応用
1,6-Diazaspiro[4.5]decane dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,6-Diazaspiro[4.5]decane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in drug discovery and development .
類似化合物との比較
1,6-Diazaspiro[4.5]decane dihydrochloride can be compared with other similar compounds, such as:
1,6-Dioxaspiro[4.5]decane: A spiro compound with oxygen atoms instead of nitrogen, used in natural product synthesis.
2,8-Diazaspiro[4.5]decan-1-one: A derivative with a different substitution pattern, investigated for its potential as a kinase inhibitor.
The uniqueness of this compound lies in its nitrogen-containing spiro structure, which imparts distinct chemical and biological properties, making it a versatile compound in various research fields.
特性
CAS番号 |
1334499-79-4 |
|---|---|
分子式 |
C8H18Cl2N2 |
分子量 |
213.15 g/mol |
IUPAC名 |
1,10-diazaspiro[4.5]decane;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-6-9-8(4-1)5-3-7-10-8;;/h9-10H,1-7H2;2*1H |
InChIキー |
CZNLHJZAYHTZKR-UHFFFAOYSA-N |
正規SMILES |
C1CCNC2(C1)CCCN2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





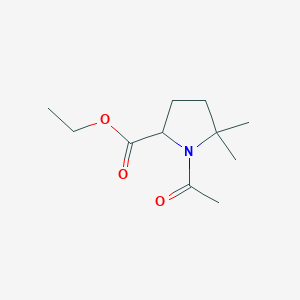

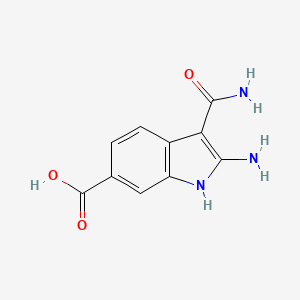


![4-[(Propan-2-yl)oxy]naphthalene-1-carbonitrile](/img/structure/B11889430.png)
![3-Ethoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11889434.png)
